An In-depth Technical Guide to Triheptadecanoin-d5 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Triheptadecanoin-d5 for Researchers and Drug Development Professionals
Introduction
Triheptadecanoin-d5 is a deuterated form of triheptadecanoin, a triglyceride containing three heptadecanoic acid chains. Its primary application in research and pharmaceutical development lies in its use as a stable isotope-labeled internal standard for the precise quantification of triheptadecanoin and other triglycerides in complex biological matrices. This technical guide provides a comprehensive overview of Triheptadecanoin-d5, its chemical properties, and detailed methodologies for its application in mass spectrometry-based lipidomics.
Core Concepts: Stable Isotope Dilution Mass Spectrometry
The quantification of endogenous molecules in biological samples by mass spectrometry can be hampered by variations in sample preparation and instrument response. Stable isotope dilution (SID) is the gold standard for accurate quantification. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, Triheptadecanoin-d5) to the sample at the earliest stage of analysis. Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement during mass spectrometry analysis. By measuring the ratio of the signal from the endogenous analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved.
Chemical Structure and Properties of Triheptadecanoin-d5
Triheptadecanoin-d5 is a synthetic triglyceride where five hydrogen atoms on the glycerol backbone have been replaced with deuterium atoms. This mass shift allows it to be distinguished from the endogenous, unlabeled triheptadecanoin by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Chemical Structure:
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Systematic Name: 1,1′,1′′-(1,2,3-Propanetriyl-1,1,2,3,3-d5) triheptadecanoate[1]
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Common Synonyms: Glyceryl Triheptadecanoate-d5, TG(17:0/17:0/17:0)-d5, Trimargarin-d5[2][3][4]
The structure consists of a glycerol-d5 backbone esterified with three heptadecanoic acid (C17:0) molecules.
Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 944795-74-8 | [1] |
| Molecular Formula | C₅₄H₉₉D₅O₆ | [1][2] |
| Molecular Weight | 854.43 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | Typically >99% | [1] |
| Storage | Freezer (-20°C), protect from light | [3] |
Experimental Protocols
The following sections detail a general workflow for the quantification of triglycerides in a biological sample (e.g., plasma, serum, or tissue homogenate) using Triheptadecanoin-d5 as an internal standard. This protocol is a composite of established lipid extraction and LC-MS/MS analysis methods.
Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
The Bligh-Dyer method is a widely used liquid-liquid extraction technique for isolating lipids from biological samples.[1][2][3][4][5]
Materials:
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Biological sample (e.g., 100 µL of plasma)
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Triheptadecanoin-d5 internal standard solution (concentration to be determined based on expected analyte levels, e.g., 10 µg/mL in chloroform/methanol 1:1 v/v)
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Chloroform (CHCl₃)
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Methanol (MeOH)
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Deionized water (H₂O)
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Glass centrifuge tubes with PTFE-lined caps
Procedure:
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Sample Aliquoting: To a clean glass centrifuge tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).
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Internal Standard Spiking: Add a known volume of the Triheptadecanoin-d5 internal standard solution to the sample. The amount added should be comparable to the expected amount of the endogenous triglycerides of interest.
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Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture to the sample. Vortex thoroughly for 1 minute to ensure complete mixing and protein denaturation. The total volume is now 475 µL in a single phase.
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Phase Separation:
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Add 125 µL of chloroform and vortex for 30 seconds.
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Add 125 µL of deionized water and vortex for 30 seconds.
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Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.
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Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface or aspirate any of the upper aqueous phase.
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Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
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Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis, such as isopropanol/acetonitrile/water (2:1:1 v/v/v).
LC-MS/MS Analysis of Triglycerides
This section provides typical parameters for the analysis of triglycerides using a liquid chromatography-tandem mass spectrometer (LC-MS/MS).
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
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Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Conditions:
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Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: Acetonitrile/water (60:40 v/v) with 10 mM ammonium formate and 0.1% formic acid.
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Mobile Phase B: Isopropanol/acetonitrile (90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.
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Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the triglycerides, and then return to the initial conditions for re-equilibration. For example:
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0-2 min: 30% B
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2-12 min: Ramp to 100% B
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12-15 min: Hold at 100% B
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15.1-18 min: Return to 30% B
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Flow Rate: 0.3 mL/min
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Column Temperature: 50°C
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Injection Volume: 5 µL
MS/MS Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for the analysis of triglycerides, as they readily form ammonium adducts ([M+NH₄]⁺).
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Scan Type: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.
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MRM Transitions: For each triglyceride of interest and the internal standard, specific precursor-to-product ion transitions need to be determined. The precursor ion is typically the [M+NH₄]⁺ adduct. The product ions often result from the neutral loss of one of the fatty acid chains plus ammonia.
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Example for an endogenous triglyceride (e.g., Triolein - C18:1/C18:1/C18:1): Precursor [M+NH₄]⁺ at m/z 902.8 -> Product from neutral loss of one oleic acid + NH₃ at m/z 603.5.
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Example for Triheptadecanoin-d5: Precursor [M+NH₄]⁺ at m/z 872.8 -> Product from neutral loss of one heptadecanoic acid + NH₃ at m/z 585.5.
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Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for each specific instrument and analyte.
Data Analysis and Quantification
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Peak Integration: Integrate the peak areas for the specific MRM transitions of the endogenous triglycerides and the Triheptadecanoin-d5 internal standard.
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Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous triglyceride to the peak area of the Triheptadecanoin-d5 internal standard.
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Calibration Curve: Prepare a series of calibration standards containing known concentrations of a non-deuterated triheptadecanoin standard and a fixed concentration of the Triheptadecanoin-d5 internal standard. Process these standards in the same manner as the samples. Plot the response ratio against the concentration of the standard to generate a calibration curve.
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Quantification: Determine the concentration of the endogenous triglycerides in the samples by interpolating their response ratios on the calibration curve.
Visualizations
Caption: General workflow for triglyceride quantification using Triheptadecanoin-d5.
Conclusion
Triheptadecanoin-d5 is an indispensable tool for accurate and precise quantification of triglycerides in complex biological samples. Its use in stable isotope dilution mass spectrometry allows researchers and drug development professionals to obtain high-quality, reliable data for lipidomics studies. The detailed protocols and methodologies provided in this guide offer a robust framework for the successful implementation of Triheptadecanoin-d5 in the laboratory.
References
- 1. tabaslab.com [tabaslab.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 4. biochem.wustl.edu [biochem.wustl.edu]
- 5. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
